molecular formula C16H19BrN4 B6460879 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine CAS No. 2549039-93-0

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine

Cat. No. B6460879
CAS RN: 2549039-93-0
M. Wt: 347.25 g/mol
InChI Key: BGOVEDWYIDFEQR-UHFFFAOYSA-N
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Description

The compound “4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as X-ray diffraction analysis . This provides detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the novel compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of enzyme inhibition and protein-ligand interactions, and the investigation of biochemical and physiological effects. This compound has been used as a starting material in the synthesis of a variety of heterocyclic compounds, and has been shown to be a useful tool for the study of enzyme inhibition and protein-ligand interactions. In addition, this compound has been used to investigate the biochemical and physiological effects of this compound in various organisms, including bacteria, fungi, and mammalian cells.

Advantages and Limitations for Lab Experiments

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine has a number of advantages for lab experiments. This compound is relatively easy to synthesize, and can be obtained in high yields from a variety of sources. In addition, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, this compound is not soluble in water, which can limit its use in some applications.

Future Directions

There are a number of potential future directions for 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine. This compound could be used in the development of novel drugs and therapeutics, as well as in the study of enzyme inhibition and protein-ligand interactions. In addition, this compound could be used to investigate the biochemical and physiological effects of this compound in various organisms, and to study the effects of this compound on gene expression and metabolism. Finally, this compound could be used to explore the potential applications of this compound in a variety of scientific fields.

Synthesis Methods

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is typically synthesized through a multi-step process. The first step involves the reaction of 2-bromophenylmethylpiperazine with 6-methylpyrimidine-4-carboxylic acid. This reaction is usually carried out in anhydrous conditions and yields the desired product in high yields. The second step involves the deprotonation of the this compound with a base such as sodium hydride or potassium hydroxide. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and yields the desired product in high yields.

properties

IUPAC Name

4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c1-13-10-16(19-12-18-13)21-8-6-20(7-9-21)11-14-4-2-3-5-15(14)17/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOVEDWYIDFEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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